Tofacitinib-d3 (citrate)
Description
Contextualization of Tofacitinib-d3 as a Deuterated Pharmaceutical Agent
Tofacitinib-d3 (citrate) is the deuterium-labeled counterpart of Tofacitinib (B832) citrate (B86180). medchemexpress.com Tofacitinib itself is an inhibitor of Janus kinases (JAKs), a group of enzymes involved in immune cell function and signaling pathways that play a role in inflammatory conditions. drugbank.com Specifically, Tofacitinib citrate is recognized as an inhibitor of JAK1, JAK2, and JAK3. medchemexpress.com
The defining characteristic of Tofacitinib-d3 (citrate) is the substitution of one or more hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. medchemexpress.comwikipedia.org This subtle structural modification, where deuterium's nucleus contains a neutron in addition to a proton, effectively doubles the mass of the isotope without significantly altering the molecule's size, shape, or fundamental chemical properties. wikipedia.org However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. ijeat.orgscirp.org This increased bond strength can lead to a "kinetic isotope effect," where the rate of chemical reactions involving the cleavage of this bond is significantly slower. wikipedia.orgacs.org
In the context of pharmaceutical research, this deuteration is not intended to alter the primary pharmacological activity of the parent compound but rather to modify its metabolic profile. nih.govnih.gov For many drugs, metabolic breakdown by enzymes is a key determinant of how long the drug remains active in the body. ijeat.org By strategically placing deuterium at sites on the molecule that are susceptible to metabolic degradation, researchers can slow down this process. nih.govalfa-chemistry.com This can result in a longer half-life and altered pharmacokinetic properties compared to the non-deuterated version. wikipedia.orgijeat.org Tofacitinib-d3 (citrate), therefore, serves as an important internal standard for analytical and research purposes, particularly in studies investigating the metabolism and pharmacokinetics of Tofacitinib. medchemexpress.commedchemexpress.com
Historical Perspective of Deuterated Compounds in Chemical Biology
The concept of using deuterium in scientific research dates back to its discovery by Harold Urey in 1931, an achievement that earned him the Nobel Prize in 1934. wikipedia.org Initially, the "deuterium isotope effect" became a fundamental tool for elucidating the mechanisms of chemical reactions. wikipedia.org The realization that replacing hydrogen with deuterium could influence the rate of metabolic processes sparked interest in its application to medicinal chemistry. acs.org
The idea of creating deuterated drugs emerged from the broader concept of bioisosterism, where one atom or group of atoms in a biologically active molecule is replaced by another to enhance its desired properties. wikipedia.org Early explorations into deuterated compounds for therapeutic purposes began in the 1960s and 1970s, with the first patents for deuterated molecules being granted during this time. wikipedia.orgnih.gov For decades, however, the primary use of deuterium in drug development was as a tracer in metabolic studies rather than as a constituent of the therapeutic agent itself. nih.govresearchgate.net
A significant shift occurred in the 21st century, with a renewed and more focused effort on developing deuterated drugs as new chemical entities. nih.gov This "deuterium switch" approach aimed to improve the pharmacokinetic profiles of existing drugs. nih.gov The strategy gained substantial momentum and validation with the approval of the first deuterated drug, deutetrabenazine, by the U.S. Food and Drug Administration (FDA) in 2017 for the treatment of chorea associated with Huntington's disease. scirp.orgnih.govnih.gov This milestone demonstrated that strategic deuteration could lead to clinically meaningful advantages, such as a longer half-life, which could allow for less frequent dosing. ijeat.orgnih.gov
More recently, the field has evolved beyond modifying existing drugs to incorporating deuterium in the initial stages of drug discovery. nih.gov In 2022, deucravacitinib, a novel deuterated drug, received FDA approval, marking another significant step in the history of deuterated pharmaceuticals. nih.gov This history underscores a progression from using deuterium as a simple research tool to a sophisticated strategy for designing safer and more effective medicines. acs.orgnih.gov
Properties
Molecular Formula |
C22H28N6O8 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[7H-pyrrolo[2,3-d]pyrimidin-4-yl(trideuteriomethyl)amino]piperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1/i2D3; |
InChI Key |
SYIKUFDOYJFGBQ-OGNQCBPOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@H]1CN(CC[C@H]1C)C(=O)CC#N)C2=NC=NC3=C2C=CN3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Synthesis and Isotopic Modification
Strategies for Deuterium (B1214612) Incorporation in Small Molecules
The introduction of deuterium into small molecules can be achieved through various methods, broadly categorized as direct exchange reactions or synthesis using deuterated building blocks. simsonpharma.comrsc.org The choice of strategy depends on the desired location of the deuterium atoms, the complexity of the target molecule, and the required level of isotopic enrichment. rsc.org
Direct deuteration involves the exchange of hydrogen atoms with deuterium on a pre-existing molecule. researchgate.net This is often accomplished through hydrogen isotope exchange (HIE) reactions, which are among the most investigated methods for late-stage isotopic labeling. acs.orgrsc.org
Acid- and Base-Catalyzed H/D Exchange: This method utilizes acidic or basic conditions to facilitate the exchange of labile protons with deuterium from a deuterium source, such as deuterium oxide (D₂O). mdpi.com The process often involves the formation of intermediates like enols, which allows for deuteration at activated carbon positions. mdpi.com
Metal-Catalyzed HIE: Transition metal catalysts, particularly those based on iridium, palladium, and rhodium, are highly effective for direct C-H deuteration. acs.orgsnnu.edu.cn These catalysts can activate otherwise inert C-H bonds, allowing for selective deuterium incorporation. For instance, iridium-based catalysts have been used for ortho-C-H deuteration of various aromatic and heterocyclic compounds. snnu.edu.cn The use of nanoparticles can also enhance catalytic activity and efficiency. snnu.edu.cn
An alternative and often more precise approach is to build the target molecule using starting materials that already contain deuterium. simsonpharma.comrsc.org This method allows for the strategic placement of deuterium atoms at specific, non-exchangeable positions within the molecular scaffold.
Commonly used deuterated precursors include:
Deuterium oxide (D₂O)
Deuterated methanol (B129727) (CD₃OD)
Deuterated methyl iodide (CD₃I)
Deuterated sodium borohydride (B1222165) (NaBD₄)
These reagents can be incorporated into a synthetic sequence using standard organic chemistry reactions to yield the final deuterated product. rsc.org This approach is particularly valuable for creating complex deuterated molecules where direct exchange methods may lack selectivity or lead to unwanted side reactions. rsc.orgassumption.edu
The synthesis of Tofacitinib (B832) itself is a multi-step process involving the construction of a pyrrolo[2,3-d]pyrimidine core and a chiral piperidine (B6355638) side chain. unl.pt For Tofacitinib-d3, the deuterium atoms are typically incorporated into the methyl group attached to the piperidine nitrogen. caymanchem.comsimsonpharma.com
A plausible synthetic route for Tofacitinib-d3 would involve using a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), at a late stage in the synthesis. One approach described in the literature involves reacting (3R,4R)-4-methyl-3-(methylamino)piperidine with the pyrrolo[2,3-d]pyrimidine core. unl.pt To produce the d3 analogue, the precursor (3R,4R)-4-methyl-3-aminopiperidine could be methylated using a deuterated reagent prior to its coupling with the core structure.
Another patented method for Tofacitinib synthesis involves the reaction of an N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine intermediate with ethyl cyanoacetate. google.com A deuterated version could be synthesized by preparing the key N-methyl-d3 piperidine intermediate first and then carrying it through the subsequent synthetic steps. unl.ptgoogle.com
Synthesis via Deuterated Precursors
Isotopic Purity and Enrichment Analysis
After synthesis, it is critical to determine the isotopic purity and the degree of deuterium enrichment of the final compound. rsc.org Isotopic enrichment refers to the percentage of a specific isotope at a particular position in the molecule, while isotopic purity relates to the proportion of molecules that contain the desired number of deuterium atoms. rsc.orgisotope.com
Spectroscopic methods are indispensable for confirming the identity and quantifying the isotopic composition of deuterated compounds. solubilityofthings.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment. rsc.orgrsc.org By analyzing the mass-to-charge ratio of the molecular ion, MS can distinguish between the deuterated compound and its non-deuterated and partially deuterated counterparts. The relative intensities of these isotopic peaks allow for the calculation of the percentage of isotopic purity. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for both structural verification and isotopic analysis. solubilityofthings.comsolubilityofthings.com
¹H NMR: In proton NMR, the incorporation of deuterium at a specific site results in the disappearance or reduction of the corresponding proton signal. The degree of deuteration can be quantified by comparing the integration of the residual proton signal to that of a non-deuterated signal within the molecule or an internal standard. nih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where peaks correspond to the deuterated positions. sigmaaldrich.com It is particularly useful for highly enriched compounds where residual proton signals are too weak for accurate quantification in ¹H NMR. sigmaaldrich.com
¹³C NMR: Deuterium incorporation causes a characteristic isotopic shift in the signals of adjacent ¹³C nuclei. This allows for site-specific quantification of deuterium labeling, even in randomly deuterated molecules. nih.gov
A combined strategy using both HR-MS and NMR provides a comprehensive evaluation of both isotopic enrichment and structural integrity. rsc.orgrsc.org
| Technique | Information Provided | Application in Tofacitinib-d3 Analysis |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight, isotopic distribution, calculation of isotopic purity. rsc.orgrsc.org | Confirms the mass of Tofacitinib-d3 and quantifies the percentage of d3, d2, d1, and d0 species. rsc.org |
| ¹H NMR | Presence and integration of proton signals. nih.gov | Shows the absence or significant reduction of the N-methyl proton signal, confirming deuteration. nih.gov |
| ²H NMR | Direct detection and quantification of deuterium atoms. sigmaaldrich.com | Provides a direct signal for the -CD₃ group, allowing for accurate enrichment determination. sigmaaldrich.com |
| ¹³C NMR | Isotopic shifts in carbon signals adjacent to deuterium. nih.gov | Verifies the location of deuterium by observing shifts in the N-methyl carbon and adjacent carbons. nih.gov |
While spectroscopy quantifies enrichment, chromatography is essential for determining chemical purity and, in some cases, separating isotopologues.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the chemical purity of the final product, separating the deuterated compound from any synthetic precursors or byproducts. iaea.org When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for purity and identity confirmation in a single analysis. rsc.orgrsc.org
HPLC coupled to Isotope Ratio Mass Spectrometry (HPLC-IRMS): For highly precise measurements, HPLC can be coupled with an isotope-ratio mass spectrometer. researchgate.netresearchgate.net This technique allows for the determination of isotope ratios in specific compounds separated from a complex mixture, offering high accuracy for isotopic analysis. researchgate.netmdpi.com Though baseline resolution of compounds is crucial for this method, it provides a robust way to validate isotopic abundance. nih.gov
Spectroscopic Techniques for Deuterium Quantification
Characterization of Tofacitinib-d3 (Citrate) for Research Applications
The utility of Tofacitinib-d3 (citrate) as an internal standard is fundamentally dependent on its well-defined chemical structure, precise isotopic labeling, and high purity. Rigorous characterization is therefore essential to validate its suitability for demanding analytical applications.
Confirmation of Chemical Structure and Isotopic Position
The chemical identity and the specific location of the deuterium atoms in Tofacitinib-d3 (citrate) are confirmed through a combination of advanced spectroscopic techniques.
The formal chemical name for Tofacitinib-d3 (citrate) is (3R,4R)-4-methyl-3-(methyl-d3-7H-pyrrolo[2,3-d]pyrimidin-4R-ylamino)-β-oxo-1-piperidinepropanenitrile, 2-hydroxy-1,2,3-propanetricarboxylate. caymanchem.com The deuterium atoms are specifically located on the methyl group attached to the amino function of the pyrrolo[2,3-d]pyrimidine core.
Spectroscopic Analysis:
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of the deuterated compound. The mass spectrum will show a molecular ion peak corresponding to the mass of Tofacitinib-d3, which is 3 atomic mass units higher than that of unlabeled Tofacitinib. This mass shift is a definitive confirmation of the incorporation of three deuterium atoms. synzeal.com
The combination of these techniques provides unambiguous confirmation of both the chemical structure and the precise location of the isotopic label.
Assessment of Compound Purity and Related Substances for Analytical Standards
For Tofacitinib-d3 (citrate) to function as a reliable analytical standard, its purity must be meticulously assessed. This involves quantifying the parent compound and identifying and quantifying any related substances or impurities.
Purity Assessment:
The chemical purity of Tofacitinib-d3 (citrate) is typically determined using high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer. ijper.orgamazonaws.com Commercial suppliers often guarantee a purity of ≥98%. caymanchem.com The isotopic purity is also a critical parameter, with suppliers often specifying a deuterium incorporation of ≥99% for the d3 form, with minimal presence of d0, d1, or d2 species. caymanchem.comcaymanchem.com
Identification and Quantification of Related Substances:
The synthesis of Tofacitinib and its deuterated analog can result in the formation of various impurities. These can include starting materials, intermediates, by-products, and degradation products. The United States Pharmacopeia (USP) provides methods for the analysis of Tofacitinib and its impurities, which can be adapted for the deuterated standard. usp.orgusp.org
Commonly monitored impurities for Tofacitinib that would also be relevant for its deuterated analog include:
Positional Isomers: Isomers formed during the coupling reaction.
Degradation Products: Such as the hydrolysis of the nitrile group to a carboxylic acid or amide.
Unreacted Intermediates: For example, the piperidine or pyrimidine (B1678525) precursors.
The presence and quantity of these impurities are determined using a validated HPLC method with reference standards for each potential impurity where available. The acceptance criteria for these impurities are stringent to ensure the accuracy of the analytical measurements where Tofacitinib-d3 (citrate) is used as an internal standard.
Molecular and Biochemical Mechanisms of Action Research
Elucidation of Janus Kinase (JAK) Isoform Selectivity
Tofacitinib (B832) is recognized as an inhibitor of the Janus kinase family, which includes four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). wikipedia.orgnih.gov Research indicates that Tofacitinib demonstrates a preference for inhibiting JAK1 and JAK3. archivesofrheumatology.orgcellsignal.comfrontiersin.org
In Vitro Enzyme Inhibition Assays (JAK1, JAK2, JAK3)
In vitro enzymatic assays are crucial for determining the inhibitory potency of compounds like Tofacitinib against specific JAK isoforms. These assays measure the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.
While specific data for Tofacitinib-d3 (citrate) is primarily for its use as an internal standard in quantification, the inhibitory profile of its non-deuterated counterpart, Tofacitinib, provides valuable insight. caymanchem.commedchemexpress.com Studies have reported varying IC50 values for Tofacitinib across the JAK isoforms, highlighting its differential selectivity. For instance, some research indicates IC50 values of 6.1 nM for JAK1, 12 nM for JAK2, and 8.0 nM for JAK3. cellsignal.com Another study reported IC50 values of 1 nM for JAK1, 20 nM for JAK2, and 112 nM for JAK3. medchemexpress.comclinisciences.com The differences in reported values can be attributed to variations in assay conditions. nih.gov
| JAK Isoform | Reported IC50 (nM) - Study 1 cellsignal.com | Reported IC50 (nM) - Study 2 medchemexpress.comclinisciences.com | Reported IC50 (nM) - Study 3 nih.govoup.com |
|---|---|---|---|
| JAK1 | 6.1 | 1 | 3.2 |
| JAK2 | 12 | 20 | 4.1 |
| JAK3 | 8.0 | 112 | 1.6 |
Kinetic Studies of JAK-Inhibitor Binding
Kinetic studies provide a deeper understanding of the interaction between an inhibitor and its target enzyme over time. Molecular dynamics simulations have been employed to investigate the binding of Tofacitinib to JAK1, JAK2, and JAK3. nih.gov These studies suggest that Tofacitinib has the highest binding affinity for JAK3, followed by JAK1 and JAK2, which aligns with experimental data derived from IC50 values. nih.gov The stability of the Tofacitinib-JAK3 complex is reinforced by strong interactions with specific amino acid residues, such as E903 and L905. nih.gov
Downstream Signaling Pathway Modulation
The inhibition of JAK enzymes by Tofacitinib has profound effects on the downstream signaling pathways they regulate, most notably the JAK-STAT pathway. drugbank.comyoutube.com This pathway is integral to the signaling of numerous cytokines and growth factors involved in immune responses and inflammation. sci-hub.segenome.jp
Investigation of STAT Protein Phosphorylation Inhibition
A primary consequence of JAK inhibition by Tofacitinib is the prevention of the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. drugbank.comyoutube.com Activated STATs typically dimerize and translocate to the nucleus to regulate gene expression. sci-hub.se By blocking this phosphorylation step, Tofacitinib effectively curtails the entire signaling cascade.
Research has demonstrated that Tofacitinib significantly decreases cytokine-induced phosphorylation of various STAT proteins in different immune cell types. nih.govnih.gov For example, it inhibits the phosphorylation of STAT1 and STAT3. bmj.combmj.com The magnitude of this inhibition can vary depending on the specific cytokine and cell type, with reductions in STAT phosphorylation ranging from 10% to 73%. nih.govnih.gov Studies have shown potent inhibition of STAT phosphorylation induced by common-γ-chain cytokines like IL-2, IL-4, IL-15, and IL-21 in T cells. frontiersin.orgnih.gov
Analysis of Cytokine-Mediated Signaling Attenuation
By inhibiting the JAK-STAT pathway, Tofacitinib attenuates the signaling of a broad spectrum of cytokines. frontiersin.org This includes cytokines that signal through JAK1 and/or JAK3, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. archivesofrheumatology.org The compound also impacts the signaling of cytokines that utilize JAK1 and JAK2, like IL-6, and those that signal through JAK1 and TYK2, such as interferons (IFNs). bmj.com
Studies have shown that Tofacitinib can suppress the signaling of multiple JAK-STAT pathways in a manner that is specific to the cytokine and cell population. nih.govnih.gov For instance, it has been observed to strongly inhibit signaling by common-γ-chain cytokines in T cells. frontiersin.orgnih.gov Furthermore, Tofacitinib has been shown to modulate the effects of IL-6 and IFN signaling. bmj.com
Regulation of Gene Transcription by JAK-STAT Pathway
The ultimate outcome of JAK-STAT pathway inhibition by Tofacitinib is the modulation of gene transcription. sci-hub.semedicaljournals.se By preventing the translocation of activated STATs to the nucleus, Tofacitinib alters the expression of genes involved in inflammation and immune responses.
Transcriptomic profiling has revealed that Tofacitinib can prevent a majority of gene expression changes mediated by cytokines like IL-22 in keratinocytes. medicaljournals.senih.gov Pathway analysis of genes regulated by Tofacitinib has confirmed the enrichment of genes involved in the JAK-STAT signaling pathway. medicaljournals.senih.gov For example, Tofacitinib has been shown to reverse the IL-22-mediated upregulation of S100A7 and downregulation of EGR1. medicaljournals.se In synovial tissue, Tofacitinib treatment has been found to reduce the mRNA expression of matrix metalloproteinases (MMP-1 and MMP-3) and various chemokines. bmj.combmj.com Additionally, Tofacitinib has been observed to downregulate the expression of interferon-regulated genes. bmj.comnih.gov
Cellular Effects in Immune Cell Models
Tofacitinib-d3 (citrate) is the deuterium-labeled form of Tofacitinib citrate (B86180). medchemexpress.comruixibiotech.commedchemexpress.com The biological activities are attributed to the Tofacitinib moiety, which functions as a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3, and to a lesser extent, JAK2. medchemexpress.comscispace.comnih.gov This inhibition disrupts the signaling pathways of numerous cytokines crucial for immune cell function and inflammatory responses. drugbank.comtokushima-u.ac.jp Research on Tofacitinib provides insight into the cellular effects of its deuterated analog.
Tofacitinib profoundly impacts the activation and function of various immune cells by blocking cytokine signaling. In primary cell cultures, it has been shown to directly affect T cells, which are central to adaptive immunity.
Studies on human peripheral blood mononuclear cells (PBMCs) demonstrate that Tofacitinib impairs the activation, proliferation, and effector functions of T lymphocytes. nih.govresearchgate.net In cultures of purified CD4+ and CD8+ T cells stimulated to mimic an immune response, Tofacitinib significantly reduces the expression of the activation marker CD25 and the proliferation antigen Ki-67. nih.gov It also curtails the differentiation of CD4+ T helper (Th) cells, particularly inhibiting the polarization towards the pro-inflammatory Th1 phenotype during the initial activation (priming) phase. nih.govclinexprheumatol.org This is achieved by reducing the production of key cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). nih.govclinexprheumatol.org
Furthermore, Tofacitinib's effects extend to both naïve and memory T cell subsets. nih.gov In vitro experiments have shown that it not only inhibits the primary activation and proliferation but also triggers senescence pathways in T cells, which may contribute to its therapeutic efficacy by limiting chronic immune responses. nih.gov The compound also affects B cells, reducing the secretion of antibodies, which can be a direct effect or secondary to the impaired T cell help. researchgate.netclinexprheumatol.org In models of myasthenia gravis using PBMCs, Tofacitinib decreased the percentage of Th1 cells and IgG-secreting B cells while promoting the differentiation of regulatory T cells (Tregs). researchgate.net In splenocytes stimulated with bacterial components, Tofacitinib robustly inhibits proliferation and IFN-γ production. nih.gov
Table 1: Effects of Tofacitinib on Immune Cell Activation and Function in Primary Cell Cultures
| Cell Type | Stimulation | Key Findings | Reference(s) |
|---|---|---|---|
| Human CD4+ & CD8+ T Cells | Anti-CD3/anti-CD28 | Reduced expression of activation marker CD25, proliferation antigen Ki-67, and differentiation factor T-bet. | nih.gov |
| Human Naïve CD4+ T Cells | Antigen-specific (in vitro/in vivo) | Inhibited Th1 polarization during priming but not during re-activation of experienced cells. | clinexprheumatol.org |
| Human Peripheral T Cells (CD3+) | CD3/CD28 | Potently suppressed T cell proliferation. | nih.gov |
| Human Naïve CD4+ T Cells | --- | Dose-dependent reduction in IFN-γ production, inhibiting Th1 differentiation. | nih.gov |
| PBMCs from Myasthenia Gravis Patients | --- | Decreased Th1 cells and IgG-secreting B cells; increased regulatory T cells (Tregs). | researchgate.net |
| Mouse Splenocytes | S. aureus components (TSST-1, heat-killed bacteria) | Significantly inhibited splenocyte proliferation and IFN-γ production. | nih.gov |
Tofacitinib demonstrates a broad capacity to modulate inflammatory responses in various cellular assays by inhibiting the production of pro-inflammatory mediators. This effect is not limited to lymphocytes but extends to other cell types involved in inflammation, such as monocytes, macrophages, and fibroblasts. scispace.comoup.com
In cellular models of rheumatoid arthritis, Tofacitinib suppressed the production of IL-6 and IL-8 by synovial fibroblasts and CD14+ monocytes. scispace.com It also reduced the expression of several chemokines, including CXCL9, CXCL10, and CXCL11, in synovial macrophages stimulated with Tumor Necrosis Factor (TNF). nih.gov Similarly, in TNF-stimulated rheumatoid arthritis fibroblast-like synoviocytes, Tofacitinib inhibited the expression of CCL2, CCL5, and CXCL10. nih.gov
Studies using human monocyte-derived macrophages have revealed complex, context-dependent effects. Tofacitinib was found to suppress the production of pro-inflammatory cytokines like IL-6, CXCL10, and TNF-α when monocytes were stimulated with LPS/IFNγ. nih.gov However, it can also lead to hyperactivation of macrophages in response to lipopolysaccharide (LPS) by inhibiting the anti-inflammatory signaling of IL-10. oup.commpg.de In colonoid models derived from intestinal epithelial cells, Tofacitinib pre-treatment led to the downregulation of TNF and Poly(I:C)-dependent MHC-II expression, which is crucial for antigen presentation. frontiersin.org This was associated with the abrogation of STAT1 activation, a key step in the IFN signaling pathway. frontiersin.org
Table 2: Modulation of Inflammatory Mediators by Tofacitinib in Cellular Assays
| Cell Model | Stimulant | Inhibited Mediator(s) | Reference(s) |
|---|---|---|---|
| Human CD14+ Monocytes | LPS/IFNγ | IL-6, CXCL10, TNF-α | nih.gov |
| RA Synovial Fibroblasts & CD14+ Monocytes | --- | IL-6, IL-8 | scispace.com |
| RA Synovial Macrophages | TNF | IL-6, CXCL9, CXCL10, CXCL11 | nih.gov |
| RA Fibroblast-like Synoviocytes | TNF | CCL2, CCL5, CXCL10 | nih.gov |
| Human Colonoids | TNF + Poly(I:C) | MHC-II, STAT1 phosphorylation | frontiersin.org |
| Human Macrophages | LPS | Blocks IL-10-mediated suppression, potentially increasing other inflammatory responses. | oup.commpg.de |
While the primary mechanism of Tofacitinib is JAK inhibition, research indicates it also possesses activities that extend to modulating host defense against pathogens, including bacteria, fungi, and viruses. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com These effects are often indirect, stemming from the drug's influence on the host immune response rather than a direct antimicrobial action.
Antifungal Activity: Tofacitinib has been shown to increase the risk of fungal infections. nih.gov In one study, it significantly reduced the survival rate of mice challenged with Candida albicans. nih.gov This was not due to a direct effect on the fungus but rather through the suppression of the host's innate immune response. Tofacitinib antagonized the ability of pro-inflammatory cytokines like TNF-α, IFN-γ, and GM-CSF to enhance the phagocytosis and killing of C. albicans by human polymorphonuclear cells (PMNs), or neutrophils. nih.gov It also down-regulated reactive oxygen species production and the formation of neutrophil extracellular traps (NETs), which are critical for controlling fungal infections. nih.gov
Antiviral Activity: The compound has a significant impact on antiviral immunity. nih.govnih.gov In vitro studies using human keratinocytes and synoviocytes showed that Tofacitinib markedly reduced the gene expression of antiviral peptides like MX1 and ISG15. nih.govnih.gov This suppression of the innate antiviral defense could explain the increased incidence of herpes zoster (shingles), a reactivation of the varicella-zoster virus, in patients treated with Tofacitinib. nih.govnih.gov Furthermore, JAK inhibition by Tofacitinib was found to reduce the activation of T cells in response to viral components. nih.gov Some research suggests that by disrupting the IFN-STAT signaling pathway, JAK inhibitors can inadvertently create a more permissive environment for viral replication and spread in uninfected cells. biorxiv.org Conversely, in studies on Epstein-Barr virus (EBV)-associated T and NK cell lymphoma, Tofacitinib suppressed the proliferation of EBV-positive cell lines, suggesting a potential therapeutic role in specific viral-driven cancers. oncotarget.com
Antibacterial Activity: Tofacitinib's effect on bacterial infections appears to be complex and context-dependent. A study investigating its impact on Staphylococcus aureus infections revealed dual effects. nih.gov In vitro, Tofacitinib suppressed the proliferation of splenocytes and significantly decreased the production of IFN-γ in response to S. aureus components. nih.gov While this immunosuppressive effect worsened the outcome of S. aureus-induced septic arthritis in a mouse model, it paradoxically attenuated systemic sepsis and enterotoxin-induced shock, highlighting its potent anti-inflammatory action. nih.gov
Analytical Methodologies and Bioanalytical Applications
The development of robust and sensitive analytical methods is paramount for understanding the behavior of pharmaceutical compounds in biological systems. Tofacitinib-d3 (citrate) is central to the creation and validation of quantitative assays for Tofacitinib (B832).
Development and Validation of Quantitative Assays
The establishment of quantitative assays for Tofacitinib relies heavily on the use of Tofacitinib-d3 as an internal standard. caymanchem.comresearchgate.net This stable, isotopically labeled version of the drug exhibits nearly identical chemical and physical properties to the parent compound, yet is distinguishable by mass spectrometry due to its higher molecular weight. caymanchem.combioscience.co.uk This distinction is fundamental to its function in analytical techniques.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), Tofacitinib-d3 is added at a known concentration to biological samples prior to processing. caymanchem.comnih.govbmj.com It co-elutes with the unlabeled Tofacitinib during chromatographic separation, experiencing similar extraction efficiencies and matrix effects. caymanchem.comnih.gov By comparing the peak area ratio of the analyte (Tofacitinib) to the internal standard (Tofacitinib-d3), analysts can accurately quantify the concentration of Tofacitinib in the sample, compensating for any variations that may occur during sample preparation and analysis. nih.gov The selected reaction monitoring (SRM) transitions for Tofacitinib are typically m/z 313.0 > 173.06, while for Tofacitinib-d3, they are m/z 316.3 > 176.1 or m/z 316.1 to 152.1. nih.govresearchgate.net
Optimization of Chromatographic Conditions for Separation and Detection
Achieving clear separation and sensitive detection of Tofacitinib and its deuterated internal standard is crucial for a reliable assay. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) systems are commonly employed for this purpose. researchgate.netbmj.comveeprho.com
A typical chromatographic setup involves a C18 column, such as a Thermo Scientific™ Hypersil GOLD™ HPLC column or a Waters Corporation T3 column. nih.govresearchgate.net The mobile phase often consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid). nih.gov This gradient allows for the effective separation of Tofacitinib and Tofacitinib-d3 from other components in the biological matrix. Detection is typically achieved using a triple quadrupole mass spectrometer with heated electrospray ionization in the positive ion mode. nih.govbmj.com
Table 1: Optimized Mass Spectrometer Settings
| Parameter | Setting |
|---|---|
| Spray Voltage | 5000 V |
| Capillary Temperature | 369 °C |
| Vaporizer Temperature | 353 °C |
| Collision Energy | 29 eV |
| Collision Gas | Argon |
Data sourced from a study developing a novel HPLC MS/MS assay for Tofacitinib quantification. nih.gov
Evaluation of Assay Linearity, Accuracy, and Precision in Research Matrices
Validation of a bioanalytical method is essential to ensure its reliability. researchgate.netnih.gov This involves assessing several key parameters, including linearity, accuracy, and precision. nih.govbmj.com
Linearity: The assay's linearity is determined by analyzing samples with known concentrations of Tofacitinib. A linear relationship between the concentration and the instrument response (peak area ratio) is expected, with a correlation coefficient (r²) close to 1.0. One study reported a linearity of r²=0.998. bmj.com
Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true concentration, while precision measures the reproducibility of the results. nih.gov These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ). nih.govbmj.com
Table 2: Assay Accuracy and Precision Data
| Parameter | LLOQ Level | Other Levels |
|---|---|---|
| Within-Run Accuracy | 81% to 85% | 91% to 107% |
| Between-Run Accuracy | within 14.9% | within 0.2% to 5.1% |
| Within-Run Precision (CV%) | 1.7% to 5.7% | 2.7% to 9.4% |
| Between-Run Precision (CV%) | 3.4% | 4.4% to 7.9% |
Data from a study validating a sensitive LC-MS/MS assay for Tofacitinib. nih.gov
The LLOQ, the lowest concentration that can be reliably quantified, is a critical parameter. For a sensitive Tofacitinib assay, an LLOQ of 0.1 ng/mL has been achieved. nih.govbmj.com
Assessment of Matrix Effects in Bioanalytical Methodologies
Biological matrices, such as plasma or serum, can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. researchgate.net This "matrix effect" can compromise the accuracy of the assay. The use of an isotopically labeled internal standard like Tofacitinib-d3 is the most effective way to mitigate these effects, as it is affected in the same way as the analyte. researchgate.net The mean recovery for Tofacitinib, a measure of the extraction efficiency and matrix effect, has been reported to range from 106% to 111%. nih.gov
Application in Pharmacokinetic Research Models (Non-Human)
Tofacitinib-d3 (citrate) plays a vital role in preclinical pharmacokinetic studies, which are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body.
Determination of Absorption and Distribution Characteristics
In non-human models, such as cynomolgus monkeys, Tofacitinib-d3 has been used to study the absorption and distribution of Tofacitinib. In one such study, male cynomolgus monkeys were administered trideuterium-labeled tofacitinib. google.com Following administration, plasma and various tissue samples were collected at different time points to determine the concentration of the labeled compound. google.com This allows researchers to understand the rate and extent of absorption into the bloodstream and the distribution of the drug to different organs and tissues throughout the body. google.com
Elucidation of Metabolic Pathways and Metabolite Identification
While Tofacitinib-d3 (citrate) primarily serves as an internal standard, its application is fundamental to the studies that elucidate the metabolic pathways of Tofacitinib. The metabolism of Tofacitinib is complex, involving multiple biotransformations primarily mediated by cytochrome P450 (CYP) enzymes in the liver. europa.eupfizer.com CYP3A4 is the major enzyme responsible for its metabolism, with a minor contribution from CYP2C19. europa.eunih.govacs.orgdovepress.com
In vitro studies using human liver microsomes have been instrumental in identifying the metabolic fate of Tofacitinib. acs.orgfda.govnih.gov Research has identified a total of 13 metabolites in mouse, rat, monkey, and human liver microsomes. nih.gov The primary metabolic pathways include:
Oxygenation of the pyrrolopyrimidine ring nih.gov
Oxygenation of the piperidine (B6355638) ring nih.gov
N-demethylation nih.gov
Oxygenation of the piperidine ring side chain nih.gov
Glucuronidation nih.gov
Further investigations into the mechanism-based inactivation of CYP3A4 by Tofacitinib identified the formation of reactive epoxide and α-keto-aldehyde intermediates during its metabolism. acs.org In a human radiolabeled study, unchanged Tofacitinib accounted for over 65% of the total circulating radioactivity, with the remaining 35% attributed to eight different metabolites, each representing less than 8% of the total. europa.eupfizer.comeuropa.eu The use of a deuterated internal standard like Tofacitinib-d3 is critical in the liquid chromatography-mass spectrometry (LC-MS) methods employed in these studies to accurately quantify the parent drug and identify the structures of these various metabolites. acs.orgnih.gov
Quantitative Analysis of Parent Compound and Metabolites in Biological Samples (e.g., tissue, plasma from animal models)
The accurate quantification of Tofacitinib and its metabolites in biological matrices is essential for pharmacokinetic assessments. Tofacitinib-d3 (citrate) is frequently used as an internal standard in the development and validation of highly sensitive and specific bioanalytical methods, typically employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.govmedchemexpress.comcaymanchem.com These methods are applied to various biological samples, including plasma, serum, and tissue homogenates from preclinical animal models and human clinical studies. nih.govirjpms.commdpi-res.com
For example, a UPLC-MS/MS assay for Tofacitinib in human plasma used Tofacitinib-¹³C₃,¹⁵N as an internal standard, achieving a linear concentration range of 0.05–100 ng/mL. nih.gov Another method for quantifying Tofacitinib in mouse dried plasma spots (DPS) was validated over a linear range of 1.16–1511 ng/mL. irjpms.com The use of a stable isotope-labeled internal standard is vital for correcting matrix effects and ensuring the precision and accuracy of the results. acanthusresearch.com Studies have demonstrated wide distribution of Tofacitinib into various tissues in rats, including the kidneys, small intestine, and large intestine. nih.gov The development of robust analytical methods using standards like Tofacitinib-d3 enables the reliable measurement of the drug in these diverse biological samples. nih.govnih.gov
| Biological Matrix | Animal Model/Subject | Internal Standard Used | Linear Range (ng/mL) | Analytical Technique | Source |
|---|---|---|---|---|---|
| Human Plasma | Healthy Indian Subjects | Tofacitinib-13C3 15N | 0.05 - 100 | UPLC-MS/MS | nih.gov |
| Human Plasma | Humans | Tofacitinib-13C3 | 0.2 - 100 | LC-MS/MS | researchgate.net |
| Human Serum | Healthy Volunteers / RA Patients | Tofacitinib-d3 | 0.1 - 100 | HPLC-MS/MS | nih.gov |
| Mice Dried Plasma Spots (DPS) | Male BALB/c mice | Loperamide | 1.16 - 1511 | LC-MS/MS | irjpms.com |
| Rat Plasma, Urine, Tissue Homogenates | Rats | Hydrocortisone | Not Specified | HPLC | mdpi-res.com |
Note: Some studies utilize a structurally similar compound as an internal standard if a stable isotope-labeled version is not used.
Investigation of Elimination Mechanisms in Preclinical Species
Understanding the elimination pathways of a drug is a critical component of its preclinical evaluation. Studies in various animal species have defined the clearance mechanisms for Tofacitinib. The primary routes of elimination are hepatic metabolism and renal excretion. europa.eueuropa.eu In preclinical pharmacokinetic studies with rats and cynomolgus monkeys, Tofacitinib demonstrated rapid oral absorption and a short elimination half-life, ranging from 0.6 to 2.8 hours. fda.gov
In rats, elimination is balanced between renal and fecal excretion, with approximately 50% of an oral dose excreted through each route. fda.gov Further studies in rats confirmed that biliary excretion of unchanged Tofacitinib is a minor elimination pathway, accounting for less than 1% of an intravenous dose. nih.gov In humans, the clearance mechanisms are approximately 70% hepatic metabolism and 30% renal excretion of the parent drug. europa.eupfizer.comnih.goveuropa.eu All identified metabolites in humans have also been observed in animal species. europa.eueuropa.eu The quantitative analysis that underpins these findings relies on robust bioanalytical methods, for which Tofacitinib-d3 (citrate) serves as an indispensable internal standard to ensure data integrity.
Utilization in Metabolite Profiling and Stability Studies
Tracing Metabolic Transformations Using Deuterium (B1214612) Labeling
Deuterium labeling is a powerful technique for tracing the metabolic fate of a drug molecule. pharmaffiliates.comassumption.edu By replacing one or more hydrogen atoms with deuterium, the mass of the compound is increased, allowing it to be tracked by mass spectrometry as it undergoes biotransformation in the body. assumption.edujuniperpublishers.com This technique helps in differentiating the parent drug from its various metabolites.
For Tofacitinib, metabolic transformations primarily involve oxidation and N-demethylation by CYP enzymes, as well as glucuronidation. acs.orgnih.gov The use of Tofacitinib-d3 (citrate) as an internal standard is crucial for metabolite profiling studies. It allows for the accurate quantification of the decline of the parent compound while new metabolite peaks appear in the chromatogram. This helps in constructing a comprehensive picture of the drug's metabolic pathways and identifying the chemical structures of the resulting metabolites. acs.orgnih.gov Metabolomic studies in patients have also been used to assess how Tofacitinib treatment affects broader metabolic pathways, such as arginine and methionine metabolism. nih.govresearchgate.net In such studies, deuterated amino acids are used as internal standards to quantify changes in endogenous metabolites. nih.govresearchgate.net
In Vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)
In vitro metabolic stability assays are essential for predicting a drug's in vivo metabolic clearance. These experiments typically use subcellular fractions like liver microsomes or intact cells like hepatocytes, which contain the primary drug-metabolizing enzymes. acs.orgresearcher.life Studies on Tofacitinib have been conducted using human liver microsomes and hepatocytes to assess its interaction potential with CYP isoenzymes. nih.govfda.gov
These in vitro experiments demonstrated a low potential for Tofacitinib to inhibit major CYP enzymes, with half-maximal inhibitory concentration (IC₅₀) estimates greater than 30 µM for all tested isoforms. nih.gov The stability of Tofacitinib is evaluated by incubating it with liver microsomes and measuring its disappearance over time. nih.govresearcher.life Tofacitinib-d3 (citrate) plays a vital role as an internal standard in the LC-MS/MS methods used to quantify the remaining parent drug in these assays. nih.gov This ensures that the calculated metabolic rate is accurate, providing reliable data to predict the drug's half-life and clearance in vivo. The use of deuterated drugs can also be a strategy to improve metabolic stability, as the stronger carbon-deuterium bond can slow the rate of metabolic breakdown at the site of deuteration, an effect known as the kinetic isotope effect. assumption.edujuniperpublishers.com
Identification of Impurities and Degradation Products
Forced degradation studies are a regulatory requirement to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. researchgate.netsamipubco.com Tofacitinib has been subjected to various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis, to identify potential degradation products. researchgate.netsamipubco.comdergipark.org.trusp.org
These studies found that Tofacitinib is susceptible to degradation under acidic, basic, thermal, and oxidative conditions, while remaining relatively stable under photolytic stress. researchgate.netsamipubco.com The degradation products are separated and identified using techniques like LC-MS. researchgate.net For instance, under oxidative stress with hydrogen peroxide, several degradation products were identified, including 7H-pyrrolo[2,3-d]pyrimidine. samipubco.comdergipark.org.tr In all stability-indicating assays, a reliable internal standard is necessary for the accurate quantification of the parent drug and the impurities that are formed. pnrjournal.com Tofacitinib-d3 (citrate), due to its chemical similarity and mass difference, is an ideal internal standard for these LC-MS based methods, ensuring that the stability profile and impurity characterization are accurate and robust. researchgate.netresearchgate.net
| Stress Condition | Observation | Identified Degradation Products | Source |
|---|---|---|---|
| Acid Hydrolysis (0.1 M HCl) | Significant degradation observed. | Degradation at amide and cyano positions. | researchgate.netsamipubco.comdergipark.org.tr |
| Base Hydrolysis (0.1 M NaOH) | Significant degradation observed. | Degradation at amide and cyano positions. | researchgate.netsamipubco.comdergipark.org.tr |
| Oxidative (3% H₂O₂) | Rapid degradation. | Six degradation peaks observed, including 7H-pyrrolo[2,3-d]pyrimidine. Sensitive at the pyrrole (B145914) ring double bond. | researchgate.netsamipubco.comdergipark.org.tr |
| Thermal (e.g., 50°C) | Accelerated degradation at higher temperatures. | Not specified in detail. | samipubco.com |
| Photolytic (UV light at 254 nm) | Stable, or one minor degradation product observed with increased exposure time. | Not specified in detail. | researchgate.netsamipubco.com |
Preclinical Research Models and Mechanistic Insights
In Vitro Pharmacological Characterization
The in vitro profile of tofacitinib (B832) has been extensively studied to determine its binding affinity and functional inhibition of JAK enzymes. These studies are crucial for understanding its mechanism of action at a molecular level.
Receptor Binding Studies
Tofacitinib acts as a competitive inhibitor at the ATP-binding site of Janus kinases, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). qrheumatol.comacs.org This action blocks the downstream signaling of various cytokine receptors. acs.org
Binding affinity studies and enzymatic assays have been conducted to determine the half-maximal inhibitory concentrations (IC50) of tofacitinib against different JAK isoforms. While values can vary slightly between different assay conditions, a general profile of selectivity has been established. Tofacitinib demonstrates a preference for inhibiting JAK1 and JAK3 over JAK2, and is least potent against Tyrosine Kinase 2 (TYK2). qrheumatol.comselleckchem.comnih.gov
Molecular dynamics simulations have further elucidated the interaction, showing that tofacitinib binds to the active site of JAK1, JAK2, and JAK3. acs.orgacs.org The binding affinity has been ranked as JAK3 > JAK2 ≈ JAK1. acs.org
Table 1: In Vitro Inhibitory Potency of Tofacitinib Against JAK Isoforms This table presents a compilation of IC50 values from various cell-free enzymatic assays. Differences in values can be attributed to variations in experimental conditions.
| JAK Isoform | IC50 (nM) - Source 1 selleckchem.com | IC50 (nM) - Source 2 cellsignal.com | IC50 (nM) - Source 3 oup.com |
|---|---|---|---|
| JAK1 | 112 | 6.1 | 3.2 |
| JAK2 | 20 | 12 | 4.1 |
| JAK3 | 1 | 8.0 | 1.6 |
| TYK2 | Not Reported | 176 | 34 |
Cell-Based Assays for Target Engagement
Cell-based assays confirm that tofacitinib effectively engages its targets in a cellular context, inhibiting the signaling pathways activated by various cytokines. These assays measure the drug's ability to block the phosphorylation of STAT proteins, a key step in the JAK/STAT signaling cascade. clinexprheumatol.orgnih.gov
Tofacitinib has been shown to inhibit the proliferation of human T-cell blasts and prevent mixed lymphocyte reactions. selleckchem.com Specifically, it blocks signaling from cytokines that use the common gamma chain (γc) receptor, such as Interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21, which are dependent on JAK1 and JAK3. cellsignal.comnih.gov
For instance, tofacitinib inhibits:
IL-2-mediated human T-cell blast proliferation with an IC50 of 11 nM. selleckchem.com
IL-15-induced CD69 expression with an IC50 of 48 nM. selleckchem.com
IL-6-induced STAT1 and STAT3 phosphorylation with IC50 values of 23 nM and 77 nM, respectively. selleckchem.com
IL-23-induced STAT5 phosphorylation with an IC50 of 83 nM. sci-hub.se
These studies demonstrate that tofacitinib's primary effect is the reduction of inflammatory responses by selectively inhibiting members of the JAK family. cellsignal.com In human primary cells, it is active in JAK3/JAK1-dependent assays at concentrations between 14-120 nM and in JAK1/JAK2-dependent assays at concentrations of 370 nM and above. chemicalprobes.orgprobes-drugs.org
Animal Model Studies for Mechanistic Elucidation
Preclinical studies in various animal models have been instrumental in elucidating the immunomodulatory effects of tofacitinib and understanding its mechanism of action in vivo.
Immunomodulatory Effects in Disease Models (e.g., rheumatoid arthritis, transplantation, alopecia areata)
Rheumatoid Arthritis (RA): In murine models of collagen-induced arthritis (CIA), tofacitinib treatment leads to a dose-dependent reduction in joint inflammation, synovial inflammation, and cartilage invasion. nih.govwuxibiology.comnih.gov Mechanistically, tofacitinib was found to suppress the production of inflammatory cytokines like IL-17 and interferon-gamma (IFN-γ) and inhibit the proliferation of CD4+ T cells, particularly Th1 and Th17 cells. nih.govclinexprheumatol.org In a CIA model, tofacitinib intervention reduced clinical scores, paw swelling, and levels of NLRP3 inflammasome-dependent cytokines IL-1β and IL-18. thno.org It also reduced synovial vascular density. researchgate.net
Transplantation: In animal models of organ transplantation, tofacitinib has shown efficacy in preventing allograft rejection. In a murine heterotopic heart transplant model, tofacitinib significantly prolonged allograft survival. nih.govbiorxiv.org Similarly, in a rat kidney transplant model, tofacitinib preserved graft structure, reduced humoral damage, decreased donor-specific antibodies, and lowered the infiltration of T cells and natural killer (NK) cells into the graft. nih.govscimarina.com These effects are attributed to the inhibition of both innate and adaptive immune systems. nih.gov
Alopecia Areata (AA): In the C3H/HeJ mouse model for AA, tofacitinib has been shown to both prevent the onset of the disease and reverse established hair loss. nih.gov Studies using a humanized mouse model of AA, where human scalp xenotransplants are placed onto immunodeficient mice, also demonstrated the efficacy of tofacitinib. oup.comnih.gov The therapeutic effect is linked to the inhibition of the JAK-STAT pathway, which is crucial for the IFN-gamma response pathway implicated in the autoimmune attack on hair follicles. nih.goviabcr.org
Biochemical Marker Analysis in Preclinical Studies
Analysis of biochemical markers in animal models treated with tofacitinib provides further insight into its mechanism of action.
In RA models, tofacitinib treatment significantly reduces serum levels of human IL-6 and IL-8. nih.gov It also leads to rapid decreases in C-reactive protein (CRP). probes-drugs.orgmdpi.com In a rabbit model of experimental arthritis, tofacitinib treatment reverted weight loss and reduced high serum CRP levels. mdpi.com Furthermore, studies have shown that tofacitinib can decrease levels of circulating IL-6, CCL2, and CXCL10 in animal models of arthritis. nih.gov
In a rabbit model of experimental RA, tofacitinib treatment led to a downward trend in circulating CRP and reverted changes in muscle creatine (B1669601) kinase (CK) and creatine levels associated with the disease. mdpi.com
Table 2: Changes in Biochemical Markers in Preclinical Models with Tofacitinib Treatment
| Biochemical Marker | Model | Observed Effect | Reference |
|---|---|---|---|
| IL-6 | SCID-HuRAg Mouse | Reduced | nih.gov |
| IL-8 | SCID-HuRAg Mouse | Reduced | nih.gov |
| IL-1β / IL-18 | Collagen-Induced Arthritis (Mouse) | Reduced | thno.org |
| C-Reactive Protein (CRP) | Experimental Arthritis (Rabbit) | Reduced | mdpi.com |
| Donor-Specific Antibodies | Kidney Transplant (Rat) | Reduced | nih.gov |
Pharmacodynamic Biomarker Assessment in Animal Systems
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and producing the expected biological effect. For tofacitinib, a key PD biomarker is the inhibition of STAT phosphorylation downstream of JAK activation. researchgate.netresearchgate.net
In preclinical studies, treatment with tofacitinib leads to a dose-dependent reduction of circulating CD16/56+ natural killer (NK) cells and B cells. pfizermedicalinformation.comnih.gov In cynomolgus monkeys and rats, tofacitinib administration decreased circulating T cells and NK cells. nih.gov
Crucially, ex vivo analysis of blood from treated animals shows inhibition of cytokine-induced STAT phosphorylation. For example, a single oral dose of tofacitinib in DBA/1 mice led to the inhibition of IL-6 (JAK1/2), IL-15 (JAK1/3), and GM-CSF (JAK2/2) stimulated STAT phosphorylation in whole blood. researchgate.netresearchgate.net The main driver of efficacy in the mouse CIA model was found to be the inhibition of cytokine receptor signaling mediated by JAK1 heterodimers, rather than JAK2 homodimers. nih.gov These PD assessments confirm that tofacitinib modulates the JAK-STAT pathway in vivo, which correlates with its therapeutic effects in disease models. researchgate.netabbvie.com
Physiologically Based Pharmacokinetic (PBPK) Modeling in Research
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach used in drug discovery and development to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. For isotopically labeled compounds like Tofacitinib-d3 (citrate), which is primarily used as an internal standard for the quantification of tofacitinib, PBPK models offer a powerful tool for understanding its pharmacokinetic behavior in preclinical research settings. These models integrate physicochemical properties of the compound with physiological and anatomical data of the species being studied to simulate the compound's concentration-time profile in various tissues and fluids.
Predicting Compound Exposure in Preclinical Systems
The development of a PBPK model for a compound such as Tofacitinib-d3 (citrate) begins with the compilation of its specific physicochemical parameters, including but not limited to its molecular weight, lipophilicity (logP), acid dissociation constant (pKa), and solubility. This information is then integrated with in vitro data on its metabolism and transport. For instance, tofacitinib, the non-deuterated analogue, is known to be metabolized primarily by cytochrome P450 (CYP) enzymes, with major contributions from CYP3A4 and CYP2C19. It is also subject to renal excretion. These metabolic and excretion pathways are crucial inputs for the PBPK model.
Once developed, the model is verified by comparing its predictions with observed pharmacokinetic data from preclinical in vivo studies. For tofacitinib, PBPK models have been successfully developed and validated using software such as PK-Sim® and Simcyp, demonstrating good agreement between predicted and observed plasma concentration-time profiles in various preclinical species. These validated models can then be used to predict the exposure of Tofacitinib-d3 (citrate) under different experimental conditions without the need for extensive animal testing. For example, a study on tofacitinib in Sprague-Dawley rats showed that after oral administration, the compound was rapidly absorbed, reaching peak plasma concentration in approximately 1.1 hours. Such preclinical data is vital for validating the predictive performance of PBPK models.
The predictive power of PBPK models is particularly valuable in preclinical research for several reasons. It allows for the exploration of a wide range of dosing regimens and administration routes to achieve desired exposure levels in target tissues. Furthermore, these models can be scaled across different preclinical species by adjusting the physiological parameters within the model, facilitating the translation of findings from one animal model to another.
Table 1: Key Parameters for PBPK Model Development of Tofacitinib
| Parameter | Value/Description | Source |
|---|---|---|
| Primary Metabolic Enzymes | CYP3A4 (~53-70%), CYP2C19 (~16-17%) | |
| Fraction Unbound in Plasma | 61% | |
| Elimination Pathways | Hepatic metabolism (~70%), Renal excretion (~30%) | |
| Preclinical Model Species | Mouse, Rat, Cynomolgus Monkey | |
| Modeling Software | PK-Sim®, Simcyp |
Simulations of Drug-Drug Interactions at a Mechanistic Level (e.g., CYP enzyme inhibition)
A significant application of PBPK modeling in preclinical research is the simulation of drug-drug interactions (DDIs) at a mechanistic level. Since Tofacitinib-d3 (citrate) shares the same metabolic pathways as tofacitinib, it is susceptible to interactions with co-administered compounds that inhibit or induce CYP enzymes. PBPK models can simulate the impact of such interactions on the exposure of Tofacitinib-d3 (citrate).
These models incorporate detailed information about the enzymes involved in the compound's metabolism, including their abundance in different tissues and their kinetic parameters (e.g., Km and Vmax). By introducing a perpetrator drug (an inhibitor or inducer) into the simulation, the model can predict the change in the victim drug's (Tofacitinib-d3 (citrate)) pharmacokinetics.
For example, preclinical and clinical PBPK models for tofacitinib have been used to simulate the effects of co-administering known CYP3A4 inhibitors like ketoconazole (B1673606) and fluconazole. These simulations accurately predicted the increase in tofacitinib's plasma concentration and area under the curve (AUC) when administered with these inhibitors. In a preclinical study using rat liver microsomes, the statins simvastatin (B1681759) and lovastatin (B1675250) were shown to significantly inhibit the metabolism of tofacitinib, with IC50 values of 5.837 µM and 10.68 µM, respectively. In vivo studies in rats confirmed that pretreatment with these statins led to an increased AUC of tofacitinib.
Similarly, studies have investigated
Research Standards and Quality Assurance
Role as a Reference Standard for Analytical Traceability
Tofacitinib-d3 (citrate) plays a pivotal role as an internal standard, particularly in quantitative analysis using mass spectrometry (MS) based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). acanthusresearch.comcaymanchem.com Stable isotope labeled (SIL) standards are considered the gold standard for internal standards in quantitative mass spectrometry. acanthusresearch.com This is because their chemical and physical properties are nearly identical to the unlabeled analyte, Tofacitinib (B832). acanthusresearch.com
When added to a sample in a known quantity, Tofacitinib-d3 (citrate) co-elutes with the unlabeled Tofacitinib during chromatographic separation. acanthusresearch.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, the two compounds are distinguishable by the mass spectrometer. acanthusresearch.com This allows for the correction of variability that may occur during sample preparation, extraction, and instrument analysis, thereby ensuring the traceability and accuracy of the quantitative results. musechem.comacs.org
Key Characteristics of Tofacitinib-d3 (citrate) as a Reference Standard:
| Property | Description | Source |
| Purity | Typically ≥99% deuterated forms (d1-d3). | bioscience.co.uk |
| Molecular Formula | C16H17D3N6O • C6H8O7 | bioscience.co.uk |
| Molecular Weight | 507.5 g/mol | bioscience.co.uk |
| Application | Internal standard for quantification of tofacitinib by GC- or LC-MS. | caymanchem.com |
Applications in Method Development and Validation for General Research
The development and validation of analytical methods are crucial for ensuring the quality and consistency of research data. Tofacitinib-d3 (citrate) is instrumental in this process, particularly for methods intended to quantify Tofacitinib in various biological matrices and pharmaceutical formulations. nih.govmusechem.com
During method development, Tofacitinib-d3 (citrate) is used to optimize chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity, specificity, and resolution. nih.gov For instance, in the development of an HPLC-MS/MS assay for Tofacitinib, specific selected reaction monitoring (SRM) transitions are optimized for both Tofacitinib and its deuterated internal standard, Tofacitinib-d3. nih.gov
Method validation, performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH), involves demonstrating the method's suitability for its intended purpose. pnrjournal.comderpharmachemica.com Tofacitinib-d3 (citrate) is used to assess key validation parameters, including:
Specificity: Ensuring the method can accurately measure Tofacitinib without interference from other components in the sample matrix. pnrjournal.comamazonaws.com
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrument response over a defined range. pnrjournal.comijper.org
Accuracy: Assessing the closeness of the measured value to the true value. nih.govijper.org
Precision: Evaluating the reproducibility of the results under the same operating conditions. pnrjournal.comamazonaws.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. amazonaws.comijper.org
Quality Control (QC) Applications in Research Material Synthesis and Formulation
In the synthesis of active pharmaceutical ingredients (APIs) like Tofacitinib and their subsequent formulation into drug products, stringent quality control is essential. synzeal.comgoogle.com Tofacitinib-d3 (citrate) serves as a vital QC tool in these processes. axios-research.com
During the synthesis of Tofacitinib, the use of a labeled internal standard like Tofacitinib-d3 (citrate) in analytical methods allows for the precise monitoring of reaction progress and the quantification of the final product yield. musechem.com It helps ensure that the synthesis process is consistent and produces the API at the desired purity and concentration. synzeal.com
In the formulation stage, where the API is combined with excipients to create a final dosage form, Tofacitinib-d3 (citrate) is used in methods to verify the uniformity of the drug content in the final product. google.com This is critical for ensuring that each dose delivers the correct amount of the active ingredient.
Impurity Profiling and Quantitative Analysis of Related Compounds
During the synthesis and storage of Tofacitinib, various related compounds and impurities can be formed. derpharmachemica.comgoogle.com Identifying and quantifying these impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug product. pnrjournal.comderpharmachemica.com
Tofacitinib-d3 (citrate) is employed as an internal standard in advanced analytical techniques, such as LC-MS, to accurately quantify these impurities. caymanchem.comaxios-research.com The development of stability-indicating methods, which can separate the API from its potential degradation products and impurities, is crucial. pnrjournal.comderpharmachemica.com By using a deuterated standard, the challenges associated with matrix effects and extraction variability are minimized, leading to more accurate impurity quantification. acanthusresearch.com
Several impurities related to Tofacitinib have been identified and require monitoring. axios-research.comsimsonpharma.com The use of reference standards for these impurities, in conjunction with an internal standard like Tofacitinib-d3 (citrate), allows for their precise measurement. synzeal.comweblivelink.com
Commonly Monitored Tofacitinib Impurities:
| Impurity Name | Use in Research |
| Tofacitinib Impurity A | Reference standard for analytical method development and validation. |
| Tofacitinib Impurity B | Used in quality control applications during synthesis and formulation. |
| Tofacitinib Impurity C Citrate (B86180) | Employed for impurity profiling and quantitative analysis. |
| Amine Impurity | A known process impurity that is monitored in the final drug substance. pnrjournal.com |
| Dihydro Impurity | A potential degradation product that is assessed in stability studies. derpharmachemica.com |
The development of robust analytical methods using Tofacitinib-d3 (citrate) ensures that the levels of these impurities in the final drug product are below the established safety thresholds. pnrjournal.comderpharmachemica.com
Future Directions in Tofacitinib D3 Citrate Research
Advanced Isotopic Labeling Applications in Systems Pharmacology
Future studies in systems pharmacology could involve the use of Tofacitinib-d3 to:
Elucidate the full metabolic profile of tofacitinib (B832) in diverse patient populations.
Investigate the impact of genetic variations in metabolic enzymes on drug clearance.
Explore potential drug-drug interactions at the metabolic level.
Integration with Omics Technologies for Mechanistic Discovery
The combination of deuterated compounds with "omics" technologies—such as proteomics, metabolomics, and genomics—offers a powerful approach for uncovering the detailed mechanisms of drug action. acs.org Tofacitinib-d3 can be used as a tracer in these large-scale studies to precisely follow the drug's influence on cellular processes. For instance, in proteomics, stable isotope labeling can help quantify changes in protein expression in response to drug treatment, improving the specificity of the analysis. symeres.comnih.gov
Recent studies have already demonstrated the power of proteomics in identifying the role of the JAK/STAT pathway in diseases like toxic epidermal necrolysis, a condition for which tofacitinib is being investigated as a potential treatment. nih.gov By integrating Tofacitinib-d3 into such studies, researchers can gain a more granular understanding of how the drug modulates these pathways. This could involve:
Quantitative Proteomics: Using Tofacitinib-d3 to differentiate between endogenous and drug-related changes in protein levels.
Metabolomics: Tracing the metabolic fate of tofacitinib and its impact on cellular metabolism.
Toxicogenomics: Employing Tofacitinib-d3 to link genetic changes with the formation of drug metabolites and potential toxicities. acs.org
Novel Bioanalytical Approaches Utilizing Deuterated Standards
Tofacitinib-d3 (citrate) is primarily intended for use as an internal standard for the quantification of tofacitinib in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis because it closely mimics the analyte's behavior during sample extraction and ionization, correcting for variability and matrix effects. kcasbio.com This leads to more accurate and reliable data, which is crucial for both preclinical and clinical studies. kcasbio.com
A sensitive HPLC-SRM-MS (High-Performance Liquid Chromatography-Selected Reaction Monitoring-Mass Spectrometry) method has been developed for the detection of tofacitinib, utilizing Tofacitinib-d3 as the internal standard. nih.gov This method is sensitive enough to detect adherence to the medication in patients. nih.gov
Future research in this area will likely focus on developing even more sensitive and high-throughput bioanalytical methods. This could include:
Miniaturization of sample preparation techniques.
Development of novel mass spectrometry-based assays for simultaneous quantification of tofacitinib and its metabolites.
Application of these methods to new biological matrices, such as saliva or dried blood spots, for less invasive monitoring.
Below is an interactive table detailing the mass spectrometry transitions for Tofacitinib and its deuterated internal standard:
| Compound | SRM Transition (m/z) |
| Tofacitinib | 313.0 > 173.06 |
| Tofacitinib-d3 | 316.3 > 176.1 |
| Data from a study on a sensitive biochemical assay for tofacitinib detection. nih.gov |
Computational Modeling and Simulation for Deuterated Compound Properties
Computational modeling and molecular dynamics (MD) simulations are becoming increasingly important tools in drug discovery and development. mdpi.com These methods can be used to predict the properties of deuterated compounds like Tofacitinib-d3 and to understand how isotopic substitution affects their behavior at the molecular level. For example, simulations can model how deuteration might alter the binding affinity of tofacitinib to its target Janus kinases (JAKs) or how it influences the drug's passage through cell membranes. mdpi.com
By combining computational models with experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), researchers can create highly detailed models of protein-ligand interactions. researchgate.net This integrated approach can provide valuable insights that guide the design of new drugs with improved pharmacokinetic and pharmacodynamic profiles. nih.gov
Future computational research on Tofacitinib-d3 could explore:
The impact of deuteration on the conformational dynamics of the JAK enzymes.
The prediction of metabolic pathways and potential for drug-drug interactions.
The design of next-generation JAK inhibitors with optimized properties based on insights gained from studying Tofacitinib-d3.
Q & A
Q. What is the role of Tofacitinib-d3 (citrate) in quantitative pharmacokinetic or pharmacodynamic studies?
Tofacitinib-d3 (citrate) is a deuterated isotopologue of tofacitinib citrate, serving as an internal standard for precise quantification via mass spectrometry (MS)-based techniques like LC-MS/MS. Its deuterium labeling minimizes isotopic interference, enabling accurate calibration curves and normalization of matrix effects in biological samples (e.g., plasma, tissue homogenates). Researchers should validate its stability under experimental conditions (e.g., freeze-thaw cycles, autosampler temperatures) and confirm deuterium retention using high-resolution MS .
Q. How should Tofacitinib-d3 (citrate) be stored to ensure stability in laboratory settings?
The compound is stable under ambient conditions but degrades upon exposure to high temperatures (>40°C) or strong oxidizers. Store lyophilized powder at -20°C in airtight, light-protected containers. For working solutions in polar solvents (e.g., methanol, DMSO), aliquot to avoid repeated freeze-thaw cycles and validate stability over time using HPLC-UV or LC-MS .
Advanced Research Questions
Q. How can researchers design experiments to validate the isotopic purity of Tofacitinib-d3 (citrate) in complex biological matrices?
Isotopic purity is critical for minimizing quantification bias. Use a two-step validation approach:
- Step 1 : Analyze the compound via high-resolution LC-HRMS to confirm the absence of unlabeled tofacitinib (mass shift of +3 Da for deuterated form).
- Step 2 : Spike deuterated and non-deuterated standards into blank matrices (e.g., plasma) and compare recovery rates. Deviations >5% suggest matrix-induced isotopic exchange or degradation. Reference methods from Medicinal Chemistry Research for compound characterization and IUPAC guidelines for isotopic labeling .
Q. What methodological considerations are essential when using Tofacitinib-d3 (citrate) to resolve contradictory pharmacokinetic data across studies?
Contradictions often arise from variability in deuterium retention, extraction efficiency, or ionization suppression. Address these by:
- Cross-validation : Compare results from LC-MS/MS with orthogonal techniques (e.g., immunoassays).
- Matrix Effects : Use stable isotope dilution assays (SIDA) to correct for ion suppression/enhancement.
- Batch Consistency : Verify deuterium labeling efficiency across synthetic batches via NMR or MS. For reproducibility, adhere to guidelines in Drug Discoveries & Therapeutics for reporting analytical protocols and statistical thresholds (e.g., ±15% accuracy for bioanalytical assays) .
Q. How can researchers optimize chromatographic separation of Tofacitinib-d3 (citrate) from endogenous metabolites in metabolomic studies?
Use reversed-phase HPLC with a C18 column and a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Adjust pH to 3.5 to enhance peak symmetry and resolution. For complex matrices, employ tandem MS with multiple reaction monitoring (MRM) transitions specific to the deuterated fragment ions (e.g., m/z 313.2 → 149.1 for Tofacitinib-d3). Validate separation efficiency using spiked samples and reference Table 3 in Design and Development of Tofacitinib Citrate Load for predicted vs. actual retention times .
Data Analysis and Interpretation
Q. What statistical frameworks are recommended for analyzing dose-response relationships involving Tofacitinib-d3 (citrate)?
Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50/EC50 values. Use bootstrap resampling (≥1,000 iterations) to estimate confidence intervals, ensuring robustness against outliers. For comparative studies (e.g., deuterated vs. non-deuterated analogs), employ ANOVA with post-hoc Tukey tests. Follow Instructions for Authors in Biochemistry (Moscow) for reporting statistical significance (p < 0.05) and effect sizes .
Q. How should researchers address discrepancies in reported JAK1 inhibition potencies of Tofacitinib-d3 (citrate) across publications?
Discrepancies may stem from assay conditions (e.g., ATP concentrations, enzyme isoforms). Reconcile data by:
- Meta-analysis : Pool raw data from public repositories (e.g., PubChem BioAssay) and apply standardized normalization.
- Assay Replication : Repeat experiments under harmonized conditions (e.g., 1 mM ATP, recombinant JAK1 isoform). Cite conflicting studies transparently and discuss potential sources of variability (e.g., lot-to-lot reagent differences) per guidelines in Autoimmunity .
Ethical and Reporting Standards
Q. What ethical guidelines apply to studies using Tofacitinib-d3 (citrate) in preclinical models?
Adhere to ARRIVE 2.0 guidelines for reporting animal studies, including detailed descriptions of dosing regimens, sample sizes, and blinding protocols. Declare all funding sources and potential conflicts of interest, as specified in General Information for Biochemistry (Moscow). For human-derived samples, ensure compliance with IRB protocols and GDPR/HIPAA standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
